2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide is a synthetic organic compound characterized by the presence of a chloro group, a dioxidotetrahydrothiophene moiety, and a phenylacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide typically involves the following steps:
Formation of the Dioxidotetrahydrothiophene Moiety: This step involves the oxidation of tetrahydrothiophene to form the 1,1-dioxide derivative. Common oxidizing agents include hydrogen peroxide or peracids under controlled conditions.
Acylation Reaction: The dioxidotetrahydrothiophene derivative is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the chloroacetylated intermediate.
Amidation: The final step involves the reaction of the chloroacetylated intermediate with aniline (phenylamine) to form the desired product. This reaction is typically carried out in a solvent like dichloromethane or acetonitrile under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The dioxidotetrahydrothiophene moiety can be further oxidized or reduced under specific conditions, altering the electronic properties and reactivity of the compound.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Further oxidized derivatives of the dioxidotetrahydrothiophene moiety.
Hydrolysis Products: Phenylacetic acid and the corresponding amine.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development. Studies may focus on its effects on cellular pathways, toxicity, and therapeutic efficacy.
Industry
Industrially, this compound could be used in the synthesis of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for incorporation into various industrial products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide depends on its interaction with biological targets. It may bind to specific proteins or enzymes, altering their activity. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its ligand-binding domain. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylacetamide
- 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide
- 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-propylacetamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-phenylacetamide may exhibit unique properties due to the presence of the phenyl group. This aromatic moiety can influence the compound’s electronic distribution, reactivity, and interaction with biological targets. The phenyl group may also enhance the compound’s stability and solubility in organic solvents, making it more versatile for various applications.
Properties
IUPAC Name |
2-chloro-N-(1,1-dioxothiolan-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c13-8-12(15)14(10-4-2-1-3-5-10)11-6-7-18(16,17)9-11/h1-5,11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDRMKEHJVHITKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N(C2=CC=CC=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
507458-95-9 |
Source
|
Record name | 2-chloro-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-phenylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.